4-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide
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Overview
Description
4-Phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide is a complex organic compound notable for its chemical structure which includes aromatic rings, pyrazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide typically involves multi-step synthetic pathways. The process often starts with the synthesis of the pyrazole ring, which can be achieved via the condensation reaction between hydrazine and a 1,3-diketone. This intermediate can then be reacted with a thiophene derivative under appropriate conditions, usually involving the use of an acid or base catalyst.
Subsequent steps involve the introduction of the butanamide moiety. This can be achieved through amide bond formation reactions, often utilizing reagents such as carbodiimides or coupling agents like HATU or EDCI in the presence of a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound would likely be optimized for cost-efficiency and yield. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the synthetic process. Reaction conditions such as temperature, pressure, and solvent choice are critical parameters that need to be finely tuned.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide can undergo a variety of chemical reactions:
Oxidation: : The compound can be oxidized at different positions depending on the choice of oxidizing agent.
Reduction: : Reduction reactions may target the amide bond or other reactive sites within the compound.
Substitution: : The aromatic rings present in the compound allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH₄) as a reducing agent.
Substitution: : Halogenating agents (e.g., Br₂) for electrophilic aromatic substitution, and nucleophiles like amines or thiols for nucleophilic substitutions.
Major Products
The products of these reactions depend heavily on the specific conditions and reagents used, but can include oxidized derivatives, reduced amide forms, and various substituted compounds.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 4-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile modifications.
Biology
In biological research, derivatives of this compound have been investigated for their potential pharmacological properties, including anti-inflammatory and anticancer activities.
Medicine
The compound’s structure makes it a candidate for the design of new therapeutic agents, particularly in the development of drugs targeting specific biochemical pathways.
Industry
Mechanism of Action
The exact mechanism of action depends on the specific application and context. For instance, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide: : Shares a similar core structure but with a pyridine ring instead of thiophene.
4-phenyl-N-(2-(3-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide: : Substitutes thiophene with a furan ring.
4-phenyl-N-(2-(3-(benzothiazol-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide: : Features a benzothiazole ring, offering a distinct set of chemical properties.
Uniqueness
What sets 4-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide apart is its specific arrangement of aromatic rings and heterocycles, which can confer unique electronic properties and reactivity patterns, making it a valuable molecule in both research and industrial applications.
Properties
IUPAC Name |
4-phenyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c23-19(10-4-8-16-6-2-1-3-7-16)20-12-14-22-13-11-17(21-22)18-9-5-15-24-18/h1-3,5-7,9,11,13,15H,4,8,10,12,14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVXGPIYZMBEEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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